![molecular formula C8H9NO3S B2585384 [(Thiophene-2-carbonyl)amino] acetic acid methyl ester CAS No. 63203-31-6](/img/structure/B2585384.png)

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester

Descripción general

Descripción

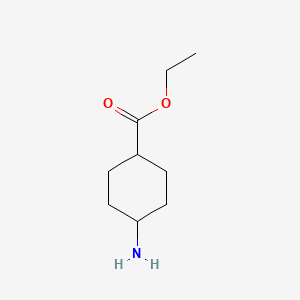

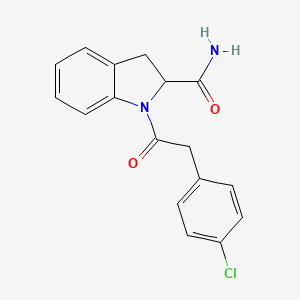

“[(Thiophene-2-carbonyl)amino] acetic acid methyl ester” is a chemical compound with the molecular formula C7H7NO3S . It is a solid at room temperature and has a molecular weight of 185.2 . The IUPAC name for this compound is methyl 2-(thiophene-2-carbonylamino)acetate .

Synthesis Analysis

The synthesis of thiophene derivatives, including “[(Thiophene-2-carbonyl)amino] acetic acid methyl ester”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Thiophene-2-carboxylic acid, a precursor to this compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The molecular structure of “[(Thiophene-2-carbonyl)amino] acetic acid methyl ester” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a carbonyl group (C=O), an amino group (NH2), and an acetic acid methyl ester group (CH3COOCH3) .Chemical Reactions Analysis

Thiophene and its derivatives, including “[(Thiophene-2-carbonyl)amino] acetic acid methyl ester”, are known for their high reactivity in electrophilic substitution reactions . They are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis

“[(Thiophene-2-carbonyl)amino] acetic acid methyl ester” is a solid at room temperature . It has a molecular weight of 185.2 and a molecular formula of C7H7NO3S .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Aminopyrroles and Thiophene Derivatives : Aminopyrroles and thiophene have been synthesized using methyl (cyanomethyl-sulfonyl)acetate with various α-amino ketones or 2-mercaptoacetaldehyde. These compounds led to the formation of ester-substituted thiazine- and thiadiazine-based bicyclic derivatives (Stephens & Sowell, 1998).

Functionalized Oligo/Polythiophenes : Alanine functionalized monothiophenes and terthiophenes have been synthesized. These involve reaction with thiophene substituted by carboxylic or acetic acid moieties, leading to various ester-substituted compounds. Their optical and electrochemical properties were also examined (McTiernan & Chahma, 2010).

Chemical Structure and Properties

Molecular and Electronic Structures : The molecular geometry of different conformations of thieno[3,4-b]thiophene-2-carboxylic acid and its methyl ester has been studied using AM1 and MNDO methods, revealing insights into the rotation of the substituent group and the π→π* electronic transitions (Buemi, 1989).

Thermochemical Study : A study on the relative stabilities of 2- and 3-thiopheneacetic acid methyl esters, focusing on their enthalpies of combustion, vaporization, and formation, provided valuable data for their application in various fields (Roux et al., 2007).

Applications in Polymer Science

- Conducting Polymer Interfaces : Novel conducting polymer interfaces have been produced by electrocopolymerization of functionalized thiophene activated esters. These polymers can be used for further functionalizations, particularly for immobilizing amines, peptides, and enzymes (Li et al., 1998).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

Direcciones Futuras

Thiophene-based analogs, including “[(Thiophene-2-carbonyl)amino] acetic acid methyl ester”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in medicinal chemistry, material science, and industrial chemistry .

Propiedades

IUPAC Name |

methyl 2-(thiophene-2-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYJJPOBYJQNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)

![4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2585308.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)

![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)